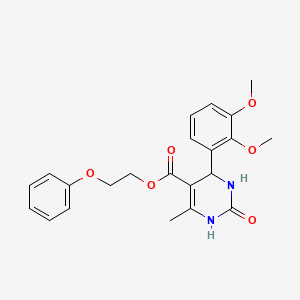![molecular formula C27H17N3 B5080546 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline](/img/structure/B5080546.png)
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline is a complex heterocyclic compound that features a unique structure combining pyridine, quinoline, and benzoquinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might involve:
Nucleophilic Substitution: Starting with a 2-chloroquinoline derivative, reacting it with a suitable nucleophile.
Cyclization: Using a cyclization agent to form the quinoline ring.
Coupling Reactions: Employing Suzuki coupling or similar methods to introduce the pyridine and benzoquinoline groups.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The pathways involved often include the inhibition of key enzymes or the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Pyridine: Another simpler structure with a single nitrogen-containing ring.
Benzoquinoline: Similar but lacks the additional pyridine and quinoline rings.
Uniqueness
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline is unique due to its multi-ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as drug design and materials science.
Eigenschaften
IUPAC Name |
3-pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3/c1-3-9-20-18(7-1)12-15-25-27(20)21(17-26(30-25)24-11-5-6-16-28-24)23-14-13-19-8-2-4-10-22(19)29-23/h1-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESZOBZIBMQRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=CC=N4)C5=NC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5080470.png)

![N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5080490.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5080503.png)


![N-(2-furylmethyl)-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5080520.png)
![ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5080521.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-oxobutanamide](/img/structure/B5080532.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B5080551.png)
![1-[4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5080564.png)
![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B5080567.png)
